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Compound Name: 4-Bromoisoxazol-3-amine

Cat. No.: B1380247 Get Quote

An In-Depth Technical Guide to 4-Bromoisoxazol-3-amine: Properties, Synthesis, and

Applications

Introduction: The Isoxazole Scaffold in Modern
Chemistry
The isoxazole ring system is a cornerstone of heterocyclic chemistry, prized for its unique

electronic properties and its prevalence in a wide array of biologically active compounds.[1][2]

As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the

isoxazole moiety serves as a versatile pharmacophore and a synthetically tractable building

block in medicinal chemistry.[1][2] Its derivatives are found in numerous pharmaceuticals,

including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[2] The

weak N-O bond is a key structural feature, predisposing the ring to cleavage reactions that can

be exploited in synthetic design or can be relevant to its mechanism of action in biological

systems.[1]

This guide focuses on a specific, functionalized derivative: 4-Bromoisoxazol-3-amine (CAS

No: 1519318-68-3). This molecule is of particular interest to researchers in drug discovery due

to its trifunctional nature: a nucleophilic amino group, a synthetically versatile bromine atom

suitable for cross-coupling reactions, and the isoxazole core itself. This combination of features

makes it an attractive starting point for the synthesis of compound libraries aimed at identifying

novel therapeutic agents.
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Section 1: Core Chemical Properties and Structure
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in research and development. This section outlines the key identifiers,

physicochemical characteristics, and structural features of 4-Bromoisoxazol-3-amine.

Chemical Identity and Computed Properties
The essential identification and computed physicochemical data for 4-Bromoisoxazol-3-amine
are summarized below. These parameters are critical for experimental design, including solvent

selection, reaction condition optimization, and preliminary assessment of drug-like properties.

Property Value Source

IUPAC Name 4-bromo-1,2-oxazol-3-amine PubChem[3]

Synonyms
3-Amino-4-bromoisoxazole, 4-

bromo-3-aminoisoxazole
PubChem[3]

CAS Number 1519318-68-3 ChemicalBook[4]

Molecular Formula C₃H₃BrN₂O PubChem[3]

Molecular Weight 162.97 g/mol PubChem[3]

XLogP3 0.7 PubChem[3]

Hydrogen Bond Donors 1 PubChem[3]

Hydrogen Bond Acceptors 3 PubChem[3]

Rotatable Bond Count 0 PubChem[3]

Structural Elucidation
The structure of 4-Bromoisoxazol-3-amine consists of a 5-membered isoxazole ring

substituted with an amino group at position 3 and a bromine atom at position 4.

2D Structure:

(Representation of 4-Bromoisoxazol-3-amine)
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The isoxazole ring is aromatic, which imparts planarity and stability to the core structure.

Molecular modeling studies on related 4-bromoisoxazoles suggest that substituents can

influence the overall planarity, but the core ring remains largely flat.[5] The amino group at C3

and the bromine at C4 are key handles for synthetic modification, a topic explored further in

Section 3.

Section 2: Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. While a

comprehensive experimental dataset for this specific molecule is not widely published, we can

predict its characteristic spectral features based on its functional groups and data from

analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

a molecule.

¹H NMR: The molecule has two distinct proton environments: the single proton on the

isoxazole ring (at C5) and the two protons of the primary amine.

The C5-H proton is expected to appear as a singlet in the aromatic region of the spectrum.

The -NH₂ protons will also typically appear as a singlet, though the chemical shift can be

highly variable depending on the solvent, concentration, and temperature due to hydrogen

bonding.[6] Addition of D₂O should cause the amine proton signal to disappear, a common

technique for identifying -NH and -OH peaks.[6]

¹³C NMR: The isoxazole ring contains three carbon atoms.

C3: This carbon, bonded to the amino group, will be significantly influenced by the nitrogen

atom.

C4: Bonded to the bromine atom, its chemical shift will be characteristic of a carbon

bearing a halogen. Studies on related 3,5-diaryl-4-bromoisoxazoles show that the C4

chemical shift is a sensitive probe of the electronic environment.[5]
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C5: This carbon, bonded to the sole ring proton, will appear in the typical aromatic carbon

region.

Predicted Spectroscopic Data

¹H NMR
C5-H: Singlet, downfield. NH₂: Broad singlet,

variable shift (exchangeable with D₂O).[6]

¹³C NMR
Three distinct signals expected for C3, C4, and

C5 of the isoxazole ring.[5]

Infrared (IR)

N-H stretching: Two bands in the 3500-3300

cm⁻¹ region (asymmetric and symmetric for

primary amine).[6] N-H bending: Absorption

around 1650-1580 cm⁻¹. C=N stretching:

Characteristic band for the isoxazole ring. C-Br

stretching: In the fingerprint region, typically

below 800 cm⁻¹.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-
Bromoisoxazol-3-amine, the key absorptions will be from the primary amine and the isoxazole

ring. Primary amines are characterized by two N-H stretching bands (one symmetric, one

asymmetric) in the 3500-3300 cm⁻¹ region.[6]

Section 3: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 4-Bromoisoxazol-3-amine are what

make it a valuable building block for medicinal chemists.

Synthetic Pathway
While multiple routes to substituted isoxazoles exist, a common and effective strategy for

synthesizing 3-aminoisoxazoles involves a two-step sequence starting from a more saturated

precursor, the isoxazoline.[7] This approach offers good control over regioselectivity and

functional group tolerance.
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Synthesis of 4-Bromoisoxazol-3-amine

3,4-Dibromoisoxazoline
(Precursor)

Nucleophilic Substitution
(+ Amine Source, e.g., NH₃ or equivalent)

3-Amino-4-bromoisoxazoline
(Intermediate)

Oxidation
(Aromatization)

4-Bromoisoxazol-3-amine
(Final Product)

Click to download full resolution via product page

Caption: General synthetic workflow for 3-aminoisoxazoles.

Experimental Protocol: Synthesis of 3-Aminoisoxazoles
The following is a generalized protocol based on methodologies for the synthesis of 3-

aminoisoxazoles from 3-bromoisoxazoline precursors.[7]

Step 1: Amination of 3-Bromoisoxazoline

Rationale: This step involves the nucleophilic displacement of the bromine atom at the 3-

position of an isoxazoline ring. Using an amine nucleophile introduces the desired amino

functionality.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1380247?utm_src=pdf-body-img
https://www.researchgate.net/publication/24001032_Synthesis_of_3-Aminoisoxazoles_via_the_Addition-Elimination_of_Amines_on_3-Bromoisoxazolines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve the 3-bromoisoxazoline precursor in a suitable organic solvent (e.g.,

Dichloromethane or THF).[7]

Add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HBr formed during

the reaction.[7]

Introduce the amine source (e.g., a solution of ammonia in an organic solvent, or a

protected amine equivalent).

Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS)

indicates the consumption of the starting material.

Work up the reaction by washing with water and brine, drying the organic layer, and

concentrating under reduced pressure to yield the crude 3-aminoisoxazoline intermediate.

Step 2: Oxidation to 3-Aminoisoxazole

Rationale: The isoxazoline intermediate is not aromatic. An oxidation step is required to

introduce a double bond into the ring, forming the stable, aromatic isoxazole system. This

aromatization is often a key step for achieving the desired biological activity.[7]

Procedure:

Dissolve the crude 3-aminoisoxazoline from the previous step in an appropriate solvent.

Treat the solution with a suitable oxidizing agent. The choice of oxidant is crucial and must

be compatible with the functional groups present.

Monitor the reaction for completion.

Upon completion, quench the reaction and perform an extractive workup.

Purify the final product, 4-Bromoisoxazol-3-amine, using column chromatography or

recrystallization.

Chemical Reactivity
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The utility of 4-Bromoisoxazol-3-amine stems from the distinct reactivity of its functional

groups.

Reactivity Sites

Amino Group (-NH₂) Bromine (-Br)

Isoxazole Ring

4-Bromoisoxazol-3-amine
Suzuki Coupling

Sonogashira Coupling
Buchwald-Hartwig Amination

Reductive Cleavage (N-O bond)

Acylation
Alkylation

Diazotization

Click to download full resolution via product page

Caption: Key reactivity sites on 4-Bromoisoxazol-3-amine.

The Amino Group: As a primary amine, this group is nucleophilic and can readily undergo

standard amine reactions such as acylation (to form amides), alkylation, and reductive

amination.[8]

The Bromo Group: The bromine atom at C4 is a powerful synthetic handle, enabling a wide

range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of

aryl, heteroaryl, alkyl, or alkyne groups, providing a straightforward path to molecular

diversification, which is a cornerstone of modern drug discovery.

The Isoxazole Ring: The N-O bond of the isoxazole ring is relatively weak and can be

cleaved under reductive conditions. This reactivity can be used strategically in synthesis to

unmask other functional groups.

Section 4: Applications in Medicinal Chemistry
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Isoxazole-containing compounds have demonstrated a vast range of biological activities,

including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The

value of 4-Bromoisoxazol-3-amine lies in its potential as a scaffold to build novel molecules

targeting these disease areas.

Scaffold for Library Synthesis: The dual functionality of the amino and bromo groups allows

for orthogonal chemical modifications. A research program could, for example, first perform a

Suzuki coupling at the C4 position to install a series of aromatic groups, and then acylate the

C3-amino group with a diverse set of carboxylic acids, rapidly generating a large library of

related compounds for biological screening.

Bioisostere: The isoxazole ring is often used as a bioisostere for other functional groups,

such as carboxylates or amides, to improve pharmacokinetic properties like metabolic

stability or cell permeability.

The development of novel drugs targeting essential bacterial enzymes like DNA gyrase is a

critical area of research, and heterocyclic compounds are frequently explored for this purpose.

[9] The structural motifs present in 4-Bromoisoxazol-3-amine make it a relevant starting point

for designing inhibitors of such targets.

Section 5: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. While specific,

comprehensive toxicity data for 4-Bromoisoxazol-3-amine is not readily available, information

can be inferred from safety data sheets (SDS) of structurally similar compounds, such as other

bromo-amino heterocycles.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/publication/389903738_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://www.mdpi.com/1424-8247/17/9/1241
https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://www.pfaltzandbauer.com/Files/SDSFile?fileName=B18455%20%20SDS%20%20022119.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GHS Hazard Information (Predicted)

Pictograms Warning

Hazard Statements

Harmful if swallowed (H302), Causes skin

irritation (H315), Causes serious eye irritation

(H319), May cause respiratory irritation (H335).

[10]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P280: Wear

protective gloves/protective clothing/eye

protection/face protection. P305+P351+P338: IF

IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[10]

[11]

Handling and Storage Recommendations:

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

contact with skin, eyes, and clothing. Avoid generating dust.[10]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[11]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

chemical-resistant gloves, and a lab coat.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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